Cas no 2228730-58-1 (2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid)

2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid is a versatile organic compound with significant applications in pharmaceuticals and materials science. Its unique pyrazole ring structure confers distinct chemical properties, making it a valuable intermediate for the synthesis of active pharmaceutical ingredients. This compound exhibits high purity and stability, contributing to its effectiveness in various chemical reactions and applications.
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid structure
2228730-58-1 structure
Product name:2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
CAS No:2228730-58-1
MF:C5H6N2O3
Molecular Weight:142.1127409935
CID:5849414
PubChem ID:19430070

2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
    • EN300-2000094
    • 2228730-58-1
    • SCHEMBL8952123
    • インチ: 1S/C5H6N2O3/c8-4(5(9)10)3-1-2-6-7-3/h1-2,4,8H,(H,6,7)(H,9,10)
    • InChIKey: NLWNTCWVRHOXFA-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1=CC=NN1

計算された属性

  • 精确分子量: 142.03784206g/mol
  • 同位素质量: 142.03784206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 139
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.8
  • トポロジー分子極性表面積: 86.2Ų

2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2000094-1.0g
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
2228730-58-1
1g
$1286.0 2023-05-23
Enamine
EN300-2000094-0.05g
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
2228730-58-1
0.05g
$707.0 2023-09-16
Enamine
EN300-2000094-10.0g
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
2228730-58-1
10g
$5528.0 2023-05-23
Enamine
EN300-2000094-0.1g
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
2228730-58-1
0.1g
$741.0 2023-09-16
Enamine
EN300-2000094-2.5g
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
2228730-58-1
2.5g
$1650.0 2023-09-16
Enamine
EN300-2000094-1g
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
2228730-58-1
1g
$842.0 2023-09-16
Enamine
EN300-2000094-5g
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
2228730-58-1
5g
$2443.0 2023-09-16
Enamine
EN300-2000094-10g
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
2228730-58-1
10g
$3622.0 2023-09-16
Enamine
EN300-2000094-0.25g
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
2228730-58-1
0.25g
$774.0 2023-09-16
Enamine
EN300-2000094-0.5g
2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid
2228730-58-1
0.5g
$809.0 2023-09-16

2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid 関連文献

2-hydroxy-2-(1H-pyrazol-3-yl)acetic acidに関する追加情報

Introduction to 2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid (CAS No. 2228730-58-1)

2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228730-58-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic acid features a pyrazole moiety linked to a hydroxyacetic acid backbone, making it a versatile scaffold for medicinal chemistry applications. The structural combination of hydroxyl and carboxylic acid functional groups, along with the nitrogen-rich pyrazole ring, positions this molecule as a promising candidate for drug discovery and therapeutic development.

Thepyrazole scaffold is well-documented for its broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its incorporation into2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid enhances the molecule's potential as a pharmacophore. Recent studies have highlighted thepyrazole-based derivatives as key intermediates in the synthesis of small-molecule inhibitors targeting various disease pathways. The hydroxyl group at the 2-position further modulates the electronic properties of the molecule, enabling diverse chemical modifications and functionalization strategies.

Thehydroxyacetic acid moiety contributes to the compound's solubility and metabolic stability, which are critical factors in drug design. This feature allows for better absorption and distribution in biological systems, improving pharmacokinetic profiles. Additionally, the presence of both acidic and basic functional groups facilitates interactions with biological targets, such as enzymes and receptors. Such characteristics make2-hydroxy-2-(1H-pyrazol-3-yl)acetic acida valuable building block for structure-based drug design.

In recent years, computational chemistry and molecular modeling have played pivotal roles in optimizing2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid-based derivatives for enhanced binding affinity and selectivity. Advanced techniques like virtual screening and docking simulations have enabled researchers to identify lead compounds with improved therapeutic efficacy. For instance, studies have demonstrated that modifications around thepyrazole ring can fine-tune interactions with target proteins, leading to more potent inhibitors. These findings underscore the importance of2-hydroxy-2-(1H-pyrazol-3-yl)acetic acidas a starting point for developing novel pharmacological agents.

The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and synthetic accessibility. Among these,pyrazole derivatives, including2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid, have been extensively explored for their potential applications in treating chronic diseases such as cancer, inflammation, and neurodegenerative disorders. The compound's ability to act as a chiral center or participate in hydrogen bonding networks further enhances its utility in drug design. Researchers are leveraging this flexibility to develop enantiomerically pure compounds with improved pharmacological properties.

Synthetic methodologies for2-hydroxy-2-(1H-pyrazol-3-yl)acetic acidhave been refined through multi-step organic transformations involving condensation reactions, cyclization processes, and functional group interconversions. Advances in green chemistry principles have also contributed to more sustainable synthetic routes, minimizing waste and improving yields. These developments align with global efforts to promote environmentally friendly pharmaceutical manufacturing processes. The accessibility of high-quality starting materials likeCAS No. 2228730-58-1ensures that researchers can efficiently explore its pharmacological potential without significant synthetic hurdles.

The biological evaluation of2-hydroxy-2-(1H-pyrazol-3-yl)acetic acid-derived compounds has revealed promising results in preclinical studies. For example, certain derivatives have demonstrated inhibitory effects on kinases involved in tumor proliferation and angiogenesis. Additionally, their anti-inflammatory properties have been attributed to interactions with cyclooxygenase (COX) enzymes and other inflammatory mediators. Such findings highlight the compound's therapeutic relevance and justify further investigation into its mechanisms of action.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery pipeline for novel bioactive molecules likeCAS No. 2228730-58-1. HTS allows for rapid testing of large libraries of compounds against disease-relevant targets, identifying hits with favorable biological profiles. Subsequent optimization efforts often involve structure-based drug design approaches, where computational models guide modifications to enhance potency and selectivity. This interdisciplinary approach has been instrumental in advancing small-molecule drug development programs.

The role ofCAS No 2228730 58 1in academic research continues to expand as new synthetic strategies are developed and biological assays refined. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications. The compound's versatility as a scaffold ensures its continued relevance in addressing unmet medical needs across various therapeutic areas.

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